molecular formula C16H21Cl2NO4 B4048956 METHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4-METHYLPENTANOATE

METHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4-METHYLPENTANOATE

Cat. No.: B4048956
M. Wt: 362.2 g/mol
InChI Key: NNIRVRIXSKMBHF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a propanamido group, and a methylpentanoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenoxypropionyl chloride. This intermediate is then reacted with 4-methylpentanoic acid in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The propanamido group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenoxy)propionate
  • Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Uniqueness

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO4/c1-9(2)7-13(16(21)22-4)19-15(20)10(3)23-14-6-5-11(17)8-12(14)18/h5-6,8-10,13H,7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRVRIXSKMBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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